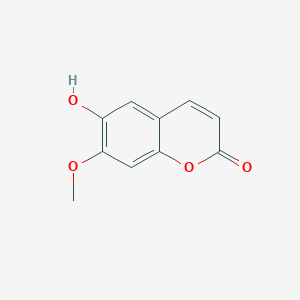
Isoscopoletin
Übersicht
Beschreibung
Isoscopoletin, also known as 6-Hydroxy-7-methoxycoumarin, is a natural compound found primarily in plant roots of the genus Artemisia or Scopolia . It possesses inhibitory activity against hepatitis B virus (HBV) replication and shows substantial inhibition against multi-drug resistant CEM/ADR5000 cells and human CCRF-CEM leukemia cells .
Synthesis Analysis
The biosynthesis of Isoscopoletin involves multiple types of chemical reactions. The two main pathways of Isoscopoletin biosynthesis are the shikimate acid pathway and the cinnamic acid pathway . Scopoletin can be synthesized either from esculetin by O-methylation or from ferulic acid by feruloyl CoA 6′-hydroxylase (F6′H) and 4-coumaric acid CoA ligase (4CL) .Molecular Structure Analysis
Isoscopoletin has a molecular weight of 192.17 and its molecular formula is C10H8O4 . It contains 23 bonds in total, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic hydroxyl, and 1 aromatic ether .Chemical Reactions Analysis
The metabolic pathway for Isoscopoletin biosynthesis involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), and cinnamate-4-hydroxylase (C4H) .Physical And Chemical Properties Analysis
Isoscopoletin is a light yellow powder with a density of 1.37 g/cm3 . It has a melting point of 206-208°C and a boiling point of 413.5±45.0 °C (Predicted) . It is soluble in chloroform, methanol, and acetone .Wissenschaftliche Forschungsanwendungen
Antiplatelet and Antithrombotic Effects : Isoscopoletin has been shown to inhibit thrombus formation by regulating cyclic nucleotides in collagen-induced platelets. It increases levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in a concentration-dependent manner, thereby reducing thrombus formation and having potential as a therapeutic agent for thrombotic diseases (Lee, 2020).
Potential in Cancer Research : Isoscopoletin has shown anticancer activity in various studies. For example, it has been identified as an active principle in inhibiting leukemia cells and multidrug-resistant cells, suggesting its potential as an anticancer agent (Adams, Efferth, & Bauer, 2006).
Role in Metabolism : The metabolism of scoparone to isoscopoletin via 6-O-demethylation is a major metabolic pathway in liver microsomes from various species, including humans. This outlines its role in drug metabolism and potential implications for drug design and pharmacokinetics (Juvonen et al., 2019).
Neuroprotective Properties : Isoscopoletin has been identified in studies investigating neuroprotective compounds. It has been isolated along with other compounds from plants showing significant neuroprotective activity against human neuroblastoma cells (Cheng et al., 2013).
Antiviral Properties : Isoscopoletin has exhibited inhibitory activity against hepatitis B virus (HBV), showcasing its potential as a component in developing new antiviral agents (Li et al., 2005).
Antimicrobial Activity : It has shown moderate antibacterial and antifungal activities in vitro, indicating its potential use in developing antimicrobial agents (Ćirić et al., 2011).
Pharmacological Effects in Liver Diseases : Isoscopoletin is a primary metabolite of scoparone, a compound with various pharmacological properties, including anti-inflammatory and antioxidant effects, particularly relevant in the context of liver diseases (Hui et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Recent advances in synthetic biology have enabled the effective construction of microbial cell factories for the production of high-value-added chemicals like Isoscopoletin . Emerging techniques in synthetic biology and metabolic engineering are being introduced as innovative tools for the efficient synthesis of Isoscopoletin . Furthermore, Isoscopoletin has been identified as one of the most differential metabolites between different cultivars of lotus roots, indicating its potential for discriminating different cultivars as well as farinose and crisp lotus roots .
Eigenschaften
IUPAC Name |
6-hydroxy-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTYLPHCLSSCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC(=O)OC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228266 | |
| Record name | Isoscopoletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoscopoletin | |
CAS RN |
776-86-3 | |
| Record name | Isoscopoletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoscopoletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoscopoletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-7-methoxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



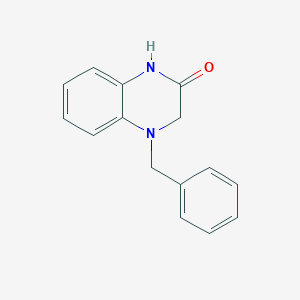
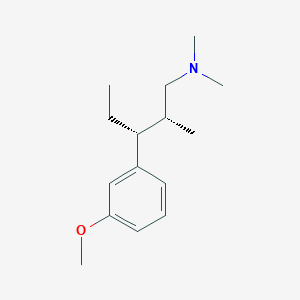
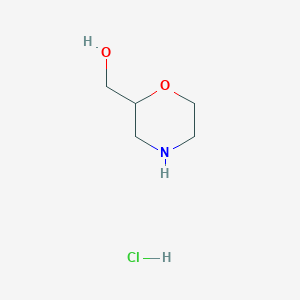
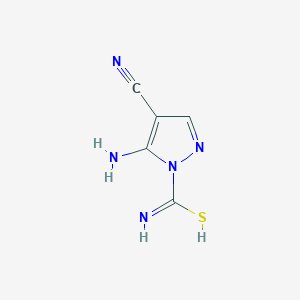
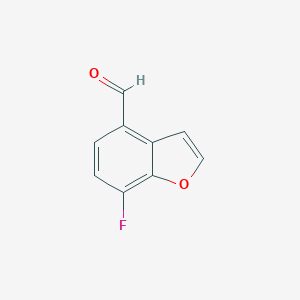
![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)
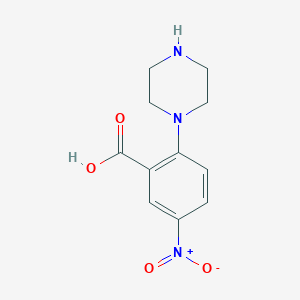
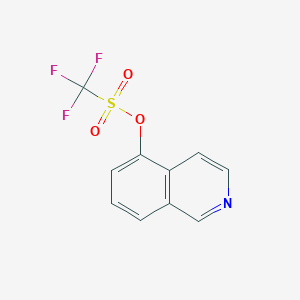
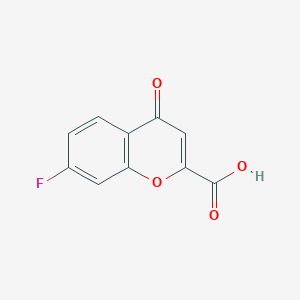
![(2S)-6-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide](/img/structure/B190265.png)
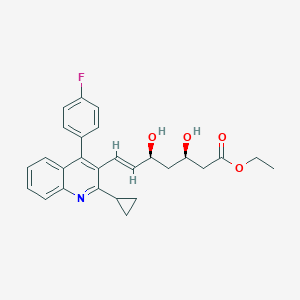
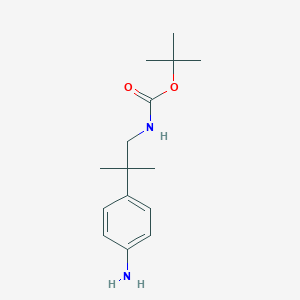
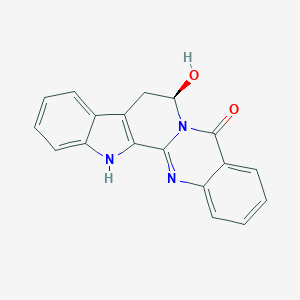
![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)